molecular formula C10H13NS2 B2684968 methyl N-(4-methylbenzyl)carbamodithioate CAS No. 866152-83-2

methyl N-(4-methylbenzyl)carbamodithioate

Cat. No. B2684968
M. Wt: 211.34
InChI Key: QWNYWOCCYWORJB-UHFFFAOYSA-N
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Description

Methyl N-(4-methylbenzyl)carbamodithioate is a chemical compound with the molecular formula C11H13NO2S2. It belongs to the class of carbamodithioates and is commonly used in chemical research and synthesis . The compound’s structure consists of a methyl group attached to a carbamodithioate functional group via a benzyl moiety.

  • Future Directions

    • Investigate its use in polymerization reactions, as mentioned in the study involving hydroxyalkyl vinyl ethers and dialkyl maleates .
  • Scientific Research Applications

    1. Conventional Radical and RAFT Alternating Copolymerizations of Hydroxyalkyl Vinyl Ethers and Dialkyl Maleates

    • Application Summary : This research investigates the alternating copolymerization of hydroxyalkyl vinyl ethers and dialkyl maleates using a carbamodithioate-based compound as the RAFT agent .
    • Methods of Application : The molecular weight of the copolymer increases with the monomer conversion, demonstrating a controlled radical polymerization feature with well-controlled molecular weight and relatively narrower molecular weight distribution .
    • Results or Outcomes : The research resulted in a well-defined alternating copolymer with Mn =3400 and Mw / Mn =1.93 up to 71.6% monomer .

    2. Carbamodithioate-Based Dual Functional Fluorescent Probe for Hg2+ and S2−

    • Application Summary : A carbamodithioate-based compound was designed and synthesized as a dual-functional probe for Hg2+ ions and S2− anions .
    • Methods of Application : The underlying signaling mechanism was intramolecular charge transfer (ICT). It could serve as a direct probe towards Hg2+ ions through “on-off” fluorescence changes and an indirect probe towards S2− anions through “on-off-on” fluorescence changes .
    • Results or Outcomes : This research resulted in a new fluorescent sensor for Hg2+ ions with excellent performance .

    3. Universal (Switchable) RAFT Agents for Well-Defined Block Copolymers

    • Application Summary : This research investigates the use of switchable RAFT agents, including carbamodithioate-based compounds, for the synthesis of well-defined block copolymers .
    • Methods of Application : The RAFT agents are dithiocarbamates that are able to control the polymerization of more-activated monomers (MAMs) when the pyridyl nitrogen is protonated and then readily control the polymerization of less-activated monomers (LAMs) when deprotonated .
    • Results or Outcomes : The research resulted in the successful synthesis of well-defined block copolymers using switchable RAFT agents .

    4. Synthesis of Polymeric Nanoparticles

    • Application Summary : Carbamodithioate-based compounds have been used in the synthesis of polymeric nanoparticles. These nanoparticles have potential applications in drug delivery, imaging, and other biomedical fields .
    • Methods of Application : The synthesis involves the polymerization of monomers in the presence of a carbamodithioate-based compound, which acts as a stabilizer. The size and properties of the nanoparticles can be controlled by adjusting the concentration of the carbamodithioate .
    • Results or Outcomes : The research resulted in the successful synthesis of polymeric nanoparticles with controlled size and properties .

    5. Synthesis of High-Performance Polymers

    • Application Summary : Carbamodithioate-based compounds have been used as RAFT agents in the synthesis of high-performance polymers .
    • Methods of Application : The RAFT polymerization process involves the use of a carbamodithioate-based compound as a chain transfer agent. This allows for the controlled polymerization of monomers, resulting in polymers with well-defined structures .
    • Results or Outcomes : The research resulted in the successful synthesis of high-performance polymers with well-defined structures .

    properties

    IUPAC Name

    methyl N-[(4-methylphenyl)methyl]carbamodithioate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H13NS2/c1-8-3-5-9(6-4-8)7-11-10(12)13-2/h3-6H,7H2,1-2H3,(H,11,12)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QWNYWOCCYWORJB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)CNC(=S)SC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13NS2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    211.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    methyl N-(4-methylbenzyl)carbamodithioate

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